Cas no 1892110-72-3 (3-{3-(difluoromethyl)sulfanylphenyl}pyrrolidine)

3-{3-(difluoromethyl)sulfanylphenyl}pyrrolidine Chemical and Physical Properties
Names and Identifiers
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- 3-{3-(difluoromethyl)sulfanylphenyl}pyrrolidine
- 1892110-72-3
- 3-{3-[(difluoromethyl)sulfanyl]phenyl}pyrrolidine
- EN300-1972338
-
- Inchi: 1S/C11H13F2NS/c12-11(13)15-10-3-1-2-8(6-10)9-4-5-14-7-9/h1-3,6,9,11,14H,4-5,7H2
- InChI Key: DNHLZJAKLSJQCI-UHFFFAOYSA-N
- SMILES: S(C(F)F)C1=CC=CC(=C1)C1CNCC1
Computed Properties
- Exact Mass: 229.07367692g/mol
- Monoisotopic Mass: 229.07367692g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3Ų
- XLogP3: 3.1
3-{3-(difluoromethyl)sulfanylphenyl}pyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1972338-10g |
3-{3-[(difluoromethyl)sulfanyl]phenyl}pyrrolidine |
1892110-72-3 | 10g |
$6450.0 | 2023-09-16 | ||
Enamine | EN300-1972338-0.05g |
3-{3-[(difluoromethyl)sulfanyl]phenyl}pyrrolidine |
1892110-72-3 | 0.05g |
$1261.0 | 2023-09-16 | ||
Enamine | EN300-1972338-0.5g |
3-{3-[(difluoromethyl)sulfanyl]phenyl}pyrrolidine |
1892110-72-3 | 0.5g |
$1440.0 | 2023-09-16 | ||
Enamine | EN300-1972338-10.0g |
3-{3-[(difluoromethyl)sulfanyl]phenyl}pyrrolidine |
1892110-72-3 | 10g |
$6450.0 | 2023-05-26 | ||
Enamine | EN300-1972338-2.5g |
3-{3-[(difluoromethyl)sulfanyl]phenyl}pyrrolidine |
1892110-72-3 | 2.5g |
$2940.0 | 2023-09-16 | ||
Enamine | EN300-1972338-1g |
3-{3-[(difluoromethyl)sulfanyl]phenyl}pyrrolidine |
1892110-72-3 | 1g |
$1500.0 | 2023-09-16 | ||
Enamine | EN300-1972338-5g |
3-{3-[(difluoromethyl)sulfanyl]phenyl}pyrrolidine |
1892110-72-3 | 5g |
$4349.0 | 2023-09-16 | ||
Enamine | EN300-1972338-0.1g |
3-{3-[(difluoromethyl)sulfanyl]phenyl}pyrrolidine |
1892110-72-3 | 0.1g |
$1320.0 | 2023-09-16 | ||
Enamine | EN300-1972338-1.0g |
3-{3-[(difluoromethyl)sulfanyl]phenyl}pyrrolidine |
1892110-72-3 | 1g |
$1500.0 | 2023-05-26 | ||
Enamine | EN300-1972338-0.25g |
3-{3-[(difluoromethyl)sulfanyl]phenyl}pyrrolidine |
1892110-72-3 | 0.25g |
$1381.0 | 2023-09-16 |
3-{3-(difluoromethyl)sulfanylphenyl}pyrrolidine Related Literature
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Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
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Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
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3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
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J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
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Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
Additional information on 3-{3-(difluoromethyl)sulfanylphenyl}pyrrolidine
Recent Advances in the Study of 3-{3-(Difluoromethyl)sulfanylphenyl}pyrrolidine (CAS: 1892110-72-3)
The compound 3-{3-(difluoromethyl)sulfanylphenyl}pyrrolidine (CAS: 1892110-72-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
Recent studies have highlighted the importance of 3-{3-(difluoromethyl)sulfanylphenyl}pyrrolidine as a versatile scaffold in the design of novel bioactive molecules. The presence of the difluoromethylsulfanyl group and the pyrrolidine ring in its structure offers opportunities for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. Researchers have employed advanced synthetic strategies, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis, to efficiently produce derivatives of this compound for further evaluation.
In terms of biological activity, preliminary investigations have demonstrated that 3-{3-(difluoromethyl)sulfanylphenyl}pyrrolidine exhibits promising activity against a range of molecular targets. Notably, it has shown inhibitory effects on certain enzymes involved in inflammatory pathways, suggesting potential applications in the treatment of chronic inflammatory diseases. Additionally, its interaction with neurotransmitter receptors has sparked interest in its possible use as a modulator of central nervous system (CNS) disorders. These findings are supported by in vitro and in vivo studies, which have provided insights into the compound's mechanism of action and pharmacokinetic profile.
Further research has explored the compound's potential in combination therapies and its role in enhancing the efficacy of existing drugs. For instance, studies have investigated its synergistic effects with standard chemotherapeutic agents, revealing improved outcomes in preclinical models of cancer. The compound's ability to modulate drug resistance mechanisms has also been a focal point, with researchers identifying specific pathways through which it may overcome resistance in challenging disease contexts.
Despite these promising developments, challenges remain in the clinical translation of 3-{3-(difluoromethyl)sulfanylphenyl}pyrrolidine. Issues such as bioavailability, metabolic stability, and potential off-target effects require further investigation. Ongoing studies are employing computational modeling and high-throughput screening to address these limitations and optimize the compound's therapeutic potential.
In conclusion, 3-{3-(difluoromethyl)sulfanylphenyl}pyrrolidine represents a compelling area of research in chemical biology and medicinal chemistry. Its unique structural attributes and diverse biological activities position it as a valuable candidate for further drug development. Continued exploration of its pharmacological properties and therapeutic applications will be essential in unlocking its full potential and advancing its translation into clinical settings.
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